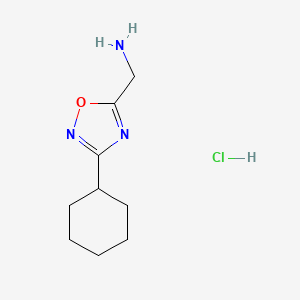
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
Übersicht
Beschreibung
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride, also known as cyclohexylmethylamine hydrochloride (CMHA-HCl), is a synthetic compound used in a variety of scientific applications. CMHA-HCl is a white, crystalline solid with a melting point of 190-191°C and a boiling point of 193-195°C. It is soluble in water and insoluble in alcohol and ether.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- The reaction involving N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to the formation of tertiary amines and ring fission of the oxadiazole system, showcasing the compound's utility in complex chemical syntheses (Jäger et al., 2002).
Pharmacological Potential
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a structurally related compound, has shown promise as an inhibitor of human monoamine oxidase (MAO), indicating potential therapeutic applications for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Anticancer Activity
- Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been studied for their potential anti-cancer activity, demonstrating the relevance of the oxadiazole moiety in the development of therapeutic agents (Maftei et al., 2016).
- A study on the synthesis and cytotoxic activity of Schiff bases with oxadiazole structure highlighted their potential in targeting human oral squamous cell carcinoma cell lines, suggesting the importance of this class of compounds in cancer research (Kucukoglu et al., 2016).
Antimicrobial Properties
- Research on novel pyrazole integrated 1,3,4-oxadiazoles, which include similar structural motifs, showed significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).
Energetic Materials
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which share similar structural characteristics, were synthesized for use as insensitive energetic materials. Their moderate thermal stabilities and insensitivity towards impact and friction highlight the potential of oxadiazole derivatives in this field (Yu et al., 2017).
Wirkmechanismus
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit inhibitory potency against various targets such as human deacetylase sirtuin 2 (hdsirt2), carbonic anhydrase (ca), histone deacetylase (hdac), and others .
Mode of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been shown to interact with their targets via various mechanisms, such as hydrogen bonding .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to influence various pathways, including those involving the aforementioned targets .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at room temperature , which may have implications for its bioavailability and pharmacokinetics.
Result of Action
1,3,4-oxadiazole derivatives have been reported to show significant inhibitory activity, with an ic50 value of 007 μM for the most potent compound .
Action Environment
The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h7H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCUQGZIOLUFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


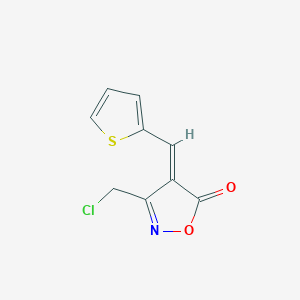
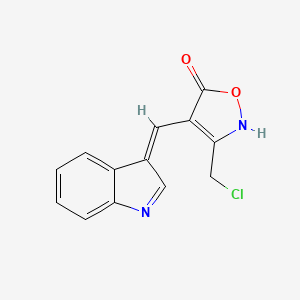
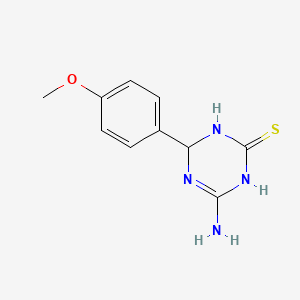
![1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3033712.png)
![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)
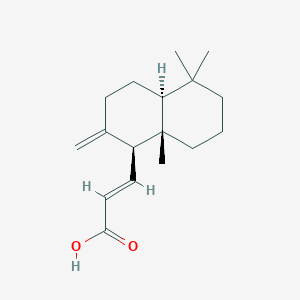
![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)


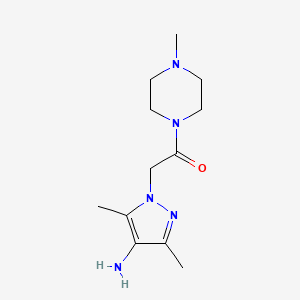

![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)


